Dopamine
Overview
Description
Scientific Research Applications
Dopamine has a wide range of applications in scientific research:
Future Directions
: Hinz, M., Stein, A., Trachte, G., & Uncini, T. (2011). Neurotransmitter testing of the urine: a comprehensive analysis. Open Access Journal of Urology, 3, 177–183. Read more : Nature. (2023). Structural genomics of the human dopamine receptor system. Cell Research, 33(3), 233–234. Read more : Frontiers. (2021). Multi-Electrode Array Analysis Identifies Complex this compound-Inhibited and this compound-Excited Substantia nigra Neurons in Mouse Midbrain Slices. Frontiers in Synaptic Neuroscience, 13, 635050. Read more
Preparation Methods
Synthetic Routes and Reaction Conditions: Dopamine can be synthesized through several methods. One common synthetic route involves the decarboxylation of L-DOPA (L-3,4-dihydroxyphenylalanine) using DOPA decarboxylase . This reaction typically occurs under mild conditions and is catalyzed by the enzyme DOPA decarboxylase.
Industrial Production Methods: In industrial settings, this compound is often produced through the microbial fermentation of L-tyrosine, followed by enzymatic conversion to L-DOPA and subsequent decarboxylation to this compound . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Dopamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound quinone, which can further polymerize to form melanin.
Reduction: this compound can be reduced to form 3,4-dihydroxyphenethylamine.
Substitution: this compound can undergo substitution reactions with various electrophiles to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: this compound quinone and melanin.
Reduction: 3,4-dihydroxyphenethylamine.
Substitution: Various this compound derivatives depending on the electrophile used.
Mechanism of Action
Dopamine exerts its effects by binding to and activating this compound receptors, which are G-protein-coupled receptors (GPCRs) located on the surface of neurons . There are five main types of this compound receptors: D1, D2, D3, D4, and D5 . These receptors are involved in various signaling pathways that regulate neuronal activity, hormone release, and other physiological processes . This compound’s action is terminated by reuptake into presynaptic neurons and enzymatic degradation by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) .
Comparison with Similar Compounds
Dopamine is structurally similar to other catecholamines such as norepinephrine and epinephrine . it is unique in its specific roles and functions:
Norepinephrine: Primarily involved in the body’s “fight or flight” response and regulation of blood pressure.
Epinephrine: Also involved in the “fight or flight” response and acts as a hormone to increase heart rate and blood flow.
Similar compounds include:
- Norepinephrine
- Epinephrine
- Serotonin
- Histamine
This compound’s uniqueness lies in its central role in reward-motivated behavior and its involvement in a wide range of neurological and psychiatric conditions .
Properties
IUPAC Name |
4-(2-aminoethyl)benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFYYTLLBUKUHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
86389-83-5, 62-31-7 (hydrochloride) | |
Record name | Poly(dopamine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86389-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dopamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022420 | |
Record name | Dopamine | |
Source | EPA DSSTox | |
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Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dopamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000073 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Freely sol in water; sol in methanol, in hot 95% ethanol, in aq soln of alkali hydroxides; practically insol in petroleum ether, ether, benzene, chloroform, toluene /Hydrochloride/, Freely soluble in water, methanol, and hot 95% ethanol but is practically insoluble in ether, petroleum ether, chloroform, benzene, and toluene., 535 mg/mL | |
Record name | Dopamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00988 | |
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Record name | DOPAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3068 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dopamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000073 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dopamine is a precursor to norepinephrine in noradrenergic nerves and is also a neurotransmitter in certain areas of the central nervous system. Dopamine produces positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility. This is accomplished directly by exerting an agonist action on beta-adrenoceptors and indirectly by causing release of norepinephrine from storage sites in sympathetic nerve endings. In the brain, dopamine acts as an agonist to the five dopamine receptor subtypes (D1, D2, D3, D4, D5)., Dopamine acts on cardiac beta-1-adrenergic receptors and has dosage-dependent effects on peripheral receptors. Dopamine receptors are activated at a low infusion rate (0.5-2 ug/kg/min). At a rate > 4-6 ug/kg/min, peripheral alpha-adrenergic receptors are activated, and vasoconstriction and increased afterload may occur., The effects that dopamine produces in the body are directly related to its actions on alpha, beta, and dopaminergic receptor sites. When these receptors are stimulated cyclic adenosine monophosphate levels increase, increasing calcium transport into the cell. The amount of dopamine determines which receptors are predominantly stimulated. At infusion rates more than 5 to 10 ug/kg/minute, alpha-receptor stimulation predominates, resulting in peripheral vasoconstriction, with a rise in blood pressure. At infusion rates greater than 20 ug/kg/minute, the vasoconstrictive effect can be greater than the beta1 effect., The cardiovascular effects of dopamine are mediated by several distinct types of receptors that vary in their affinity for dopamine. At low concentrations, the primary interaction of dopamine is with vascular D1 receptors, especially in the renal, mesenteric, and coronary beds. By activating adenylyl cyclase and raising intracellular concentrations of cyclic AMP, D1 receptor stimulation leads to vasodilation. Infusion of low doses of dopamine causes an increase in glomerular filtration rate, renal blood flow, and Na+ excretion. Activation of D1 receptors on renal tubular cells decreases sodium transport by cAMP-dependent and cAMP-independent mechanisms. Increasing cAMP production in the proximal tubular cells and the medullary part of the thick ascending limb of the loop of Henle inhibits the Na+-H+ exchanger and the Na+,K+-ATPase pump. The renal tubular actions of dopamine that cause natriuresis may be augmented by the increase in renal blood flow and the small increase in the glomerular filtration rate that follow its administration. The resulting increase in hydrostatic pressure in the peritubular capillaries and reduction in oncotic pressure may contribute to diminished reabsorption of sodium by the proximal tubular cells., At somewhat higher concentrations, dopamine exerts a positive inotropic effect on the myocardium, acting on beta1 adrenergic receptors. Dopamine also causes the release of norepinephrine from nerve terminals, which contributes to its effects on the heart. Tachycardia is less prominent during infusion of dopamine than of isoproterenol. Dopamine usually increases systolic blood pressure and pulse pressure and either has no effect on diastolic blood pressure or increases it slightly. Total peripheral resistance usually is unchanged when low or intermediate doses of dopamine are given, probably because of the ability of dopamine to reduce regional arterial resistance in some vascular beds, such as mesenteric and renal, while causing only minor increases in others. At high concentrations, dopamine activates vascular alpha1 receptors, leading to more general vasoconstriction., For more Mechanism of Action (Complete) data for DOPAMINE (9 total), please visit the HSDB record page. | |
Record name | Dopamine | |
Source | DrugBank | |
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Record name | DOPAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3068 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
4-O-methyldopamine | |
Record name | DOPAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3068 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Stout prisms | |
CAS No. |
51-61-6, 50444-17-2, 62-31-7 | |
Record name | Dopamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dopamine [INN:BAN] | |
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Record name | 1,2-Benzenediol, 4-(2-aminoethyl)-, labeled with tritium | |
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Record name | Dopamine | |
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Record name | dopamine | |
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Record name | Dopamine | |
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Record name | Dopamine | |
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Record name | DOPAMINE | |
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Record name | DOPAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3068 | |
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Record name | Dopamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000073 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
128 °C | |
Record name | Dopamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00988 | |
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Record name | Dopamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000073 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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